2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid
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Overview
Description
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a cyclohexylmethylamino group and an ethoxybenzoyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxybenzoyl Intermediate: The ethoxybenzoyl group can be introduced through the reaction of 2-ethoxybenzoic acid with appropriate reagents such as ethyl chloroformate.
Introduction of the Cyclohexylmethylamino Group: The cyclohexylmethylamino group can be introduced through a nucleophilic substitution reaction involving cyclohexylmethylamine and the ethoxybenzoyl intermediate.
Final Assembly: The final step involves the coupling of the intermediate with benzoic acid under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Cyclohexylmethyl)amino]-2-methoxybenzoyl}benzoic acid
- 2-{4-[(Cyclohexylmethyl)amino]-2-propoxybenzoyl}benzoic acid
- 2-{4-[(Cyclohexylmethyl)amino]-2-butoxybenzoyl}benzoic acid
Uniqueness
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The cyclohexylmethylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
CAS No. |
141642-17-3 |
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Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[4-(cyclohexylmethylamino)-2-ethoxybenzoyl]benzoic acid |
InChI |
InChI=1S/C23H27NO4/c1-2-28-21-14-17(24-15-16-8-4-3-5-9-16)12-13-20(21)22(25)18-10-6-7-11-19(18)23(26)27/h6-7,10-14,16,24H,2-5,8-9,15H2,1H3,(H,26,27) |
InChI Key |
KKHCIITULJKTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NCC2CCCCC2)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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